O-{3-[(4-iodophenyl)carbamoyl]phenyl} diethylcarbamothioate
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Overview
Description
O-{3-[(4-Iodophenyl)carbamoyl]phenyl} diethylcarbamothioate is an organic compound with the molecular formula C18H19IN2O2S . This compound is characterized by the presence of an iodophenyl group, a carbamoyl group, and a diethylcarbamothioate moiety. It is a complex molecule that finds applications in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-{3-[(4-iodophenyl)carbamoyl]phenyl} diethylcarbamothioate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Iodophenyl Intermediate: The synthesis begins with the iodination of a phenyl compound to introduce the iodine atom at the desired position.
Carbamoylation: The iodophenyl intermediate is then reacted with a carbamoyl chloride to form the carbamoyl derivative.
Thioester Formation: The final step involves the reaction of the carbamoyl derivative with diethylcarbamothioate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
O-{3-[(4-iodophenyl)carbamoyl]phenyl} diethylcarbamothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
O-{3-[(4-iodophenyl)carbamoyl]phenyl} diethylcarbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of O-{3-[(4-iodophenyl)carbamoyl]phenyl} diethylcarbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- O-{3-[(4-Bromophenyl)carbamoyl]phenyl} diethylcarbamothioate
- O-{3-[(4-Chlorophenyl)carbamoyl]phenyl} diethylcarbamothioate
- O-{3-[(4-Fluorophenyl)carbamoyl]phenyl} diethylcarbamothioate
Uniqueness
The presence of the iodine atom in O-{3-[(4-iodophenyl)carbamoyl]phenyl} diethylcarbamothioate imparts unique reactivity compared to its bromine, chlorine, and fluorine analogs
Properties
Molecular Formula |
C18H19IN2O2S |
---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
O-[3-[(4-iodophenyl)carbamoyl]phenyl] N,N-diethylcarbamothioate |
InChI |
InChI=1S/C18H19IN2O2S/c1-3-21(4-2)18(24)23-16-7-5-6-13(12-16)17(22)20-15-10-8-14(19)9-11-15/h5-12H,3-4H2,1-2H3,(H,20,22) |
InChI Key |
JNRVYFBJLFAFLE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
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